Ammonium xylenesulfonate
Overview
Description
Ammonium xylenesulfonate is an organic compound with the chemical formula C8H13NO3S. It is commonly used as a hydrotrope, which helps to increase the solubility of hydrophobic compounds in water. This compound is particularly valued in the formulation of household and industrial cleaning products due to its ability to enhance the performance of surfactants .
Preparation Methods
Ammonium xylenesulfonate is typically synthesized through a sulfonation reaction. The process involves the reaction of xylene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with ammonia to produce this compound . The reaction conditions generally include a mole ratio of sulfur trioxide to xylene of 1:1 and a temperature range of 30-60°C .
Chemical Reactions Analysis
Ammonium xylenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce sulfonic acids.
Reduction: Reduction reactions can convert it back to xylene derivatives.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ammonium xylenesulfonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a hydrotrope to enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: It is employed in the formulation of biological buffers and reagents.
Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.
Industry: It is widely used in the production of household and industrial cleaning products, personal care products, and as a dispersing agent in various formulations
Mechanism of Action
The primary mechanism of action of ammonium xylenesulfonate is its ability to act as a hydrotrope. It reduces the surface tension of water, allowing hydrophobic compounds to dissolve more easily. This is achieved through the interaction of its hydrophilic and hydrophobic functional groups with water and hydrophobic molecules, respectively .
Comparison with Similar Compounds
Ammonium xylenesulfonate is often compared with other sulfonate hydrotropes such as:
- Sodium xylenesulfonate
- Potassium xylenesulfonate
- Calcium xylenesulfonate
- Ammonium cumenesulfonate These compounds share similar hydrotropic properties but differ in their solubility, stability, and specific applications. This compound is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective in a wide range of formulations .
Properties
IUPAC Name |
azane;2,4-dimethylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.H3N/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTOZJXFOAPXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [eChemPortal: SIDSUNEP] Available as a clear, yellow liquid with an ammonia odor that is 40% ammonium xylene sulfonate and 60% water; [MSDSonline] | |
Record name | Ammonium xylenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7968 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
50.0 [mmHg] | |
Record name | Ammonium xylenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7968 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26447-10-9 | |
Record name | Benzenesulfonic acid, dimethyl-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium xylenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ammonium xylenesulfonate in the research presented?
A1: The research investigates the use of this compound as a hydrotrope to enhance the solubility of m- and p-aminoacetophenone isomers in aqueous solutions []. Hydrotropes, like this compound, increase the solubility of hydrophobic compounds in water, which can be beneficial for separation and purification processes.
Q2: How does the effectiveness of this compound as a hydrotrope compare to other hydrotropes studied?
A2: The research compares the solubilization ability of this compound to several other hydrotropes, including sodium butyl monoglycol sulfate, sodium cumenesulfonate, sodium xylenesulfonate, and sodium toluenesulfonate []. The study found that the effectiveness of these hydrotropes in solubilizing m- and p-aminoacetophenones varied depending on the hydrotrope concentration and temperature. This suggests that selecting the optimal hydrotrope for a specific application would require considering the specific solute and the desired operating conditions.
Q3: What are the potential applications of using this compound as a hydrotrope for separating m- and p-aminoacetophenone isomers?
A3: The differing solubilities of m- and p-aminoacetophenones in this compound solutions at various concentrations and temperatures could be utilized for their separation []. This could involve selectively precipitating one isomer by manipulating the temperature or hydrotrope concentration, leading to a more efficient and potentially cost-effective separation process compared to traditional methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.